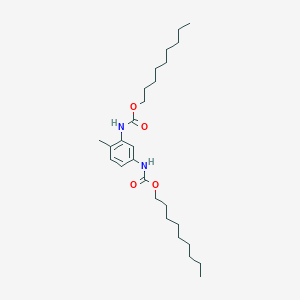![molecular formula C16H26N2O3S B14951566 1-[(3-Methoxyphenyl)sulfonyl]-4-(3-methylbutyl)piperazine](/img/structure/B14951566.png)
1-[(3-Methoxyphenyl)sulfonyl]-4-(3-methylbutyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-METHOXYBENZENESULFONYL)-4-(3-METHYLBUTYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a 3-methoxybenzenesulfonyl group and a 3-methylbutyl group
Métodos De Preparación
The synthesis of 1-(3-METHOXYBENZENESULFONYL)-4-(3-METHYLBUTYL)PIPERAZINE typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the piperazine ring, which is then functionalized with the 3-methoxybenzenesulfonyl group and the 3-methylbutyl group.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained.
Industrial Production: On an industrial scale, the production methods are optimized for efficiency and yield, often involving continuous flow processes and advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
1-(3-METHOXYBENZENESULFONYL)-4-(3-METHYLBUTYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.
Major Products: The major products depend on the type of reaction and conditions used, ranging from sulfoxides and sulfones to various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1-(3-METHOXYBENZENESULFONYL)-4-(3-METHYLBUTYL)PIPERAZINE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(3-METHOXYBENZENESULFONYL)-4-(3-METHYLBUTYL)PIPERAZINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to a biological response.
Pathways Involved: The exact pathways depend on the specific application and target, but may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.
Comparación Con Compuestos Similares
1-(3-METHOXYBENZENESULFONYL)-4-(3-METHYLBUTYL)PIPERAZINE can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include other piperazine derivatives and sulfonyl-substituted aromatic compounds.
Uniqueness: The unique combination of the 3-methoxybenzenesulfonyl group and the 3-methylbutyl group on the piperazine ring gives this compound distinct chemical and biological properties, making it valuable for specific applications.
Propiedades
Fórmula molecular |
C16H26N2O3S |
|---|---|
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
1-(3-methoxyphenyl)sulfonyl-4-(3-methylbutyl)piperazine |
InChI |
InChI=1S/C16H26N2O3S/c1-14(2)7-8-17-9-11-18(12-10-17)22(19,20)16-6-4-5-15(13-16)21-3/h4-6,13-14H,7-12H2,1-3H3 |
Clave InChI |
MWSABDMRGTWIHF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5-chloro-1,3-benzoxazol-2-yl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B14951488.png)
![N-{2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-2-fluorobenzamide](/img/structure/B14951496.png)
![N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-3-phenylpropanamide](/img/structure/B14951498.png)

![2-[9-Benzyl-4-(4-ethoxyphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-4-chlorophenol](/img/structure/B14951507.png)
![Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-1-benzothiophene-3-carboxylate](/img/structure/B14951515.png)
![N-({N'-[(E)-(2-Methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-[4-(propan-2-YL)phenyl]benzenesulfonamide](/img/structure/B14951522.png)

![1-Cyclohexyl-4-[(3-methoxyphenyl)sulfonyl]piperazine](/img/structure/B14951554.png)
![N'~1~,N'~9~-bis[(E)-1H-benzimidazol-2-ylmethylidene]nonanedihydrazide](/img/structure/B14951561.png)

![4-butyl-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B14951587.png)
![2-(4-chlorophenyl)-N-[3,5-dimethyl-1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]acetamide](/img/structure/B14951591.png)
![N-(2,2,2-trichloro-1-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl]amino}ethyl)octanamide](/img/structure/B14951597.png)
